1-Tert-butoxy-2-propanol
Overview
Description
Scientific Research Applications
1-Tert-butoxy-2-propanol has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Medicine: Research has explored its potential use in drug delivery systems due to its solubility properties.
Industry: It is employed as an oxygenate gasoline additive to improve fuel efficiency and reduce emissions.
Safety and Hazards
Mechanism of Action
Target of Action
1-Tert-butoxy-2-propanol is primarily used as a solvent in various industrial applications It’s known to interact with biological membranes when absorbed into the body .
Mode of Action
It’s known to interact with biological membranes when absorbed into the body
Biochemical Pathways
As a solvent, it’s primarily involved in dissolving or suspending other substances without chemical alteration .
Pharmacokinetics
It’s known that the substance can be absorbed into the body by inhalation of its vapor .
Result of Action
It’s known to interact with biological membranes when absorbed into the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s highly flammable and can form explosive vapor/air mixtures above 44°C . It’s also sensitive to heat and prolonged exposure to air . In terms of stability, this compound is known to react with strong oxidants .
Biochemical Analysis
Biochemical Properties
1-Tert-butoxy-2-propanol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, it has been used to evaluate the mole fraction solubilities of crystalline nonelectrolyte solutes, such as 3-methylbenzoic acid, at specific temperatures . The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound is readily absorbed through the skin and can contribute significantly to overall exposure . This absorption can lead to changes in cellular activities, including potential disruptions in normal metabolic processes and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, its interaction with enzymes involved in metabolic pathways can lead to changes in enzyme activity, either enhancing or inhibiting their function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that exposure to this compound had no significant effect on the survival of mice at low and mid doses, but higher doses could lead to adverse outcomes . These threshold effects highlight the importance of dosage considerations in evaluating the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects, with higher concentrations potentially leading to more pronounced impacts on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the endoplasmic reticulum or mitochondria can influence the biochemical processes occurring within these organelles, potentially affecting overall cellular function.
Preparation Methods
1-Tert-butoxy-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of propylene glycol with isobutene in the presence of solid acid catalysts such as montmorillonite and Amberlyst 15 . This reaction is typically carried out in a packed trickle-bed reactor . Another method involves the reaction of propylene glycol with tert-butanol . Industrial production methods often utilize continuous processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Tert-butoxy-2-propanol can be compared with other similar compounds, such as:
1-Butoxy-2-propanol: This compound has a similar structure but with a butoxy group instead of a tert-butoxy group.
2-Butoxyethanol: Another similar compound, used as a solvent in various industrial applications.
1-Ethoxy-2-propanol: This compound has an ethoxy group and is used in similar applications as a solvent.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct solubility and reactivity properties, making it suitable for specialized applications in chemistry and industry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZPFJGIXHZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2, Array | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20961 | |
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Record name | 1-tert-BUTOXY-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025967 | |
Record name | 1-tert-Butoxy-2-propanol | |
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Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylene glycol t-butyl ether is a clear colorless liquid with an ethereal odor. (NTP, 1992), Colorless liquid with an ethereal odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20961 | |
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Record name | Propylene glycol mono-t-butyl ether | |
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Record name | 1-tert-BUTOXY-2-PROPANOL | |
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Boiling Point |
304 °F at 760 mmHg (NTP, 1992), 151 °C | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |
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Record name | 1-tert-BUTOXY-2-PROPANOL | |
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Flash Point |
112 °F (NTP, 1992), 112 °F, 44.4 °C o.c. | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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Record name | Propylene glycol mono-t-butyl ether | |
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Record name | 1-tert-BUTOXY-2-PROPANOL | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 1.73X10+5 mg/L at 20 °C, Solubility in water, g/100ml at 19 °C: >=10 | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |
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Record name | 1-tert-BUTOXY-2-PROPANOL | |
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Density |
0.87 (NTP, 1992) - Less dense than water; will float, Specific gravity = 0.872 at 20 °C, Relative density (water = 1): 0.87 | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-tert-BUTOXY-2-PROPANOL | |
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Vapor Density |
4.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.56 (Air = 1), Relative vapor density (air = 1): 4.6 | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20961 | |
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Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-tert-BUTOXY-2-PROPANOL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |
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Vapor Pressure |
4.8 mmHg at 68 °F (NTP, 1992), 4.7 [mmHg], 4.7 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.64 | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20961 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propylene glycol mono-t-butyl ether | |
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CAS No. |
57018-52-7 | |
Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20961 | |
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Record name | 1-tert-Butoxy-2-propanol | |
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Record name | Propylene glycol mono-t-buthyl ether | |
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Record name | 2-Propanol, 1-(1,1-dimethylethoxy)- | |
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Record name | 1-tert-butoxypropan-2-ol | |
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Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |
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Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-tert-BUTOXY-2-PROPANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Q1: What is the carcinogenicity of 1-Tert-butoxy-2-propanol in humans?
A1: Based on the available data, this compound is not classifiable as to its carcinogenicity to humans. This conclusion stems from limited evidence found in experimental animals and inadequate evidence in humans. []
Q2: How well does the Abraham model predict the solubility of organic compounds in this compound?
A3: The Abraham model demonstrates good accuracy in predicting the solubility of various organic nonelectrolyte solutes in this compound. The derived correlations from experimental solubility data can back-calculate the observed solubilities to within 0.12 log units. [] This highlights the model's applicability in understanding the solvation properties of this solvent.
Q3: Are there any spectroscopic studies investigating the interactions of this compound in binary mixtures?
A5: Yes, Fourier-transform infrared (FT-IR) spectroscopy has been employed to investigate the intermolecular interactions in binary mixtures containing this compound. These studies provide insights into the nature and strength of hydrogen bonding interactions between the components. [, ]
Q4: Has this compound been synthesized from propylene glycol and isobutene?
A6: Research has explored the synthesis of this compound from propylene glycol and isobutene using a packed trickle-bed reactor with acid catalysts. [] This approach offers a potential pathway for producing this compound.
Q5: Are there any studies on the vapor-liquid equilibrium of mixtures containing this compound?
A7: Yes, research has investigated the isothermal vapor-liquid equilibrium in binary and ternary systems involving this compound with compounds like tert-butanol and 2,2,4-trimethylpentane. [] These studies contribute to understanding the thermodynamic behavior of such mixtures, which is crucial for separation processes and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.